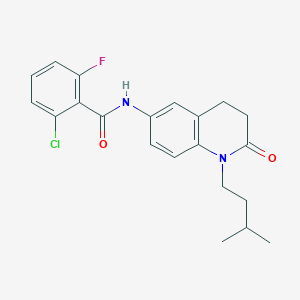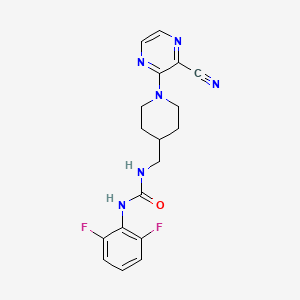
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea, also known as PF-04971729, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, suggesting that it could be a valuable tool in the treatment of various diseases.
作用机制
The mechanism of action of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is complex and involves the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of several protein kinases, including the PI3K and mTOR kinases, which are involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of several other enzymes and signaling pathways that are involved in inflammation and immune system regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease or condition being studied. In preclinical studies, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation and improve immune system function in several disease models.
实验室实验的优点和局限性
One advantage of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for the study of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea. One possible application is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Additionally, this compound could be studied for its potential anti-inflammatory and immunomodulatory effects in various disease models. Finally, further studies could be conducted to determine the safety and efficacy of this compound in humans, which could lead to its eventual use as a therapeutic agent.
合成方法
The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea involves several steps, including the preparation of the key intermediate 3-(2,6-difluorophenyl)urea, which is then coupled with 1-(3-cyanopyrazin-2-yl)piperidine-4-carboxaldehyde to form the final product. The synthesis of this compound has been described in detail in several publications, and it has been shown to be a reliable and reproducible process.
科学研究应用
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has been shown to inhibit the activity of several key enzymes and signaling pathways that are involved in the development and progression of these diseases.
属性
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O/c19-13-2-1-3-14(20)16(13)25-18(27)24-11-12-4-8-26(9-5-12)17-15(10-21)22-6-7-23-17/h1-3,6-7,12H,4-5,8-9,11H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOBCFBLDXSMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2789215.png)

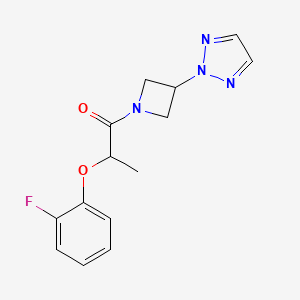

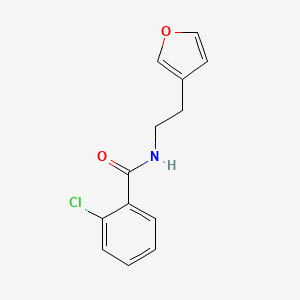
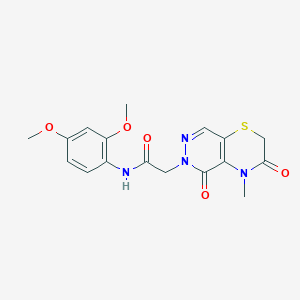
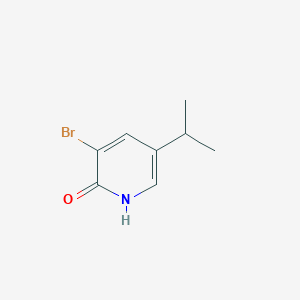
![6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2789226.png)

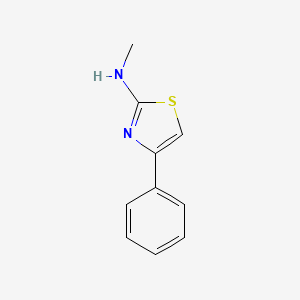
![Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2789232.png)
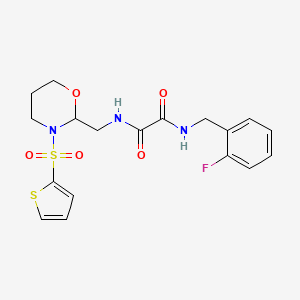
![5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol](/img/structure/B2789235.png)
